Tert-butyl (4-(benzyloxy)-3-bromophenyl)carbamate
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Overview
Description
tert-Butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(benzyloxy)-3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of cyclic hydroxamic acids through intramolecular cyclization reactions .
Biology:
- Investigated for its potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(3-bromophenyl)carbamate
Comparison:
- tert-Butyl N-[4-(benzyloxy)-3-bromophenyl]carbamate is unique due to the presence of both benzyloxy and bromophenyl groups, which confer distinct chemical and biological properties.
- Compared to tert-Butyl N-(benzyloxy)carbamate , the bromine atom in the former adds reactivity and potential for further functionalization.
- tert-Butyl N-(4-bromophenyl)carbamate and tert-Butyl N-(3-bromophenyl)carbamate lack the benzyloxy group, which may affect their solubility and reactivity in certain reactions .
Properties
Molecular Formula |
C18H20BrNO3 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-16(15(19)11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
JYIVIUUPIYQMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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